molecular formula C15H14F2N2OS B3013021 N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide CAS No. 339030-46-5

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide

Cat. No.: B3013021
CAS No.: 339030-46-5
M. Wt: 308.35
InChI Key: JJJUYBQCDVHCFY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a difluorophenyl group and an isopropylsulfanyl group attached to a nicotinamide core

Scientific Research Applications

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-6-(isopropylsulfanyl)nicotinamide is unique due to the presence of both difluorophenyl and isopropylsulfanyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c1-9(2)21-14-6-3-10(8-18-14)15(20)19-13-5-4-11(16)7-12(13)17/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUYBQCDVHCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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